molecular formula C20H23N5O2 B12799018 Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-30-5

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12799018
CAS No.: 87607-30-5
M. Wt: 365.4 g/mol
InChI Key: AFQUMPBZZPCGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate (CAS 87607-30-5) is a chemical compound with the molecular formula C20H23N5O2 and a molecular weight of 365.43 g/mol . It belongs to a class of 1,2-dihydropyrido[3,4-b]pyrazines that have been investigated as potent antimitotic agents in cancer research . These compounds are known for their ability to bind to cellular tubulin, which leads to the inhibition of tubulin polymerization, disruption of mitotic spindle formation, and subsequent accumulation of cells at mitosis, ultimately resulting in cytotoxic effects . The core structure of this chemical class is essential for activity, with studies indicating that the presence of a carbamate group is a critical requirement for its biological function . Research on analogues has shown that substituting the carbamate group with bulky aliphatic groups can reduce this activity . This compound is presented for research purposes to study its specific interactions with tubulin and its potential mechanisms of action. It is intended for use in laboratory settings only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

87607-30-5

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

cyclohexyl N-(5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C20H23N5O2/c21-19-18-15(22-12-16(23-18)13-7-3-1-4-8-13)11-17(24-19)25-20(26)27-14-9-5-2-6-10-14/h1,3-4,7-8,11,14,22H,2,5-6,9-10,12H2,(H3,21,24,25,26)

InChI Key

AFQUMPBZZPCGHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=NC(=C3C(=C2)NCC(=N3)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl isocyanate with 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functionalization at Position 7 (Carbamate Installation)

The cyclohexyl carbamate moiety is introduced via nucleophilic acyl substitution :

  • Reagents : Cyclohexyl chloroformate reacts with the 7-amino group of the pyrido-pyrazine intermediate in the presence of a base (e.g., K₂CO₃ or DIPEA) in anhydrous DMF or THF .

  • Reaction Conditions :

    ParameterValue
    Temperature0–25°C
    SolventDMF/THF
    Catalyst/BaseK₂CO₃ or DIPEA
    Yield75–90% (analogous systems)

Amino Group Reactivity at Position 5

The 5-amino group participates in acylation and alkylation :

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with DMAP to form amides .

  • Diazotization : Potential for Sandmeyer-type reactions to introduce halides or other substituents, though this requires validation for this specific system.

Stability and Degradation Pathways

  • Carbamate Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carbamate bond cleaves to yield 5-amino-7-hydroxypyrido-pyrazine and cyclohexanol. Rates depend on pH and temperature .

  • Oxidative Degradation : The dihydropyrazine ring is susceptible to oxidation, forming aromatic pyrazine derivatives in the presence of air or peroxides .

Biological Contextual Reactivity

  • Tubulin Binding : Analogous compounds (e.g., NSC 613862) bind reversibly to tubulin’s colchicine site, inducing GTP-dependent polymerization. This suggests potential reactivity with cysteine residues (e.g., Cys-241) via hydrophobic and hydrogen-bonding interactions .

Key Research Findings

  • Synthetic Challenges : Competitive O-acylation vs. C-acylation during carbamate installation requires precise control of base strength and reaction time .

  • Structure–Activity Relationship (SAR) :

    • The cyclohexyl group enhances lipophilicity, improving tubulin-binding affinity compared to ethyl carbamates .

    • Substitution at position 3 (phenyl) stabilizes the binding pose via π-stacking with tubulin’s Tyr-224 residue .

Scientific Research Applications

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 5-Amino-2-Methyl-1,2-Dihydro-3-Phenylpyrido[3,4-b]Pyrazin-7-yl Carbamate (NSC 613862, CI980)

  • Structure : Features a methyl group at position C2 and an ethyl carbamate at position C6.
  • Activity: The S-isomer (NSC 613862) exhibits superior antimitotic potency compared to the R-isomer, with IC₅₀ values in the nanomolar range against leukemia L1210 cells. It binds tubulin with high affinity (Ka = ~10⁶ M⁻¹) and induces abnormal microtubule polymerization .
  • Mechanism: Distinguishes between GTP- and GDP-liganded tubulin states, stabilizing non-productive tubulin conformations .

NSC 330770 (Demethylated Analog)

  • Structure : Lacks the C2 methyl group but retains the ethyl carbamate.
  • Activity : Demonstrates enhanced tubulin binding (Ka = 3.3 × 10⁶ M⁻¹) compared to methylated analogs, but reduced cytotoxicity due to impaired cellular uptake .

Modifications at the Carbamate Group

Cyclohexyl Substitution

  • Rationale : Replacing ethyl with cyclohexyl increases molecular weight (311.34 → ~355.4 g/mol) and logP (XLogP3 = 2 → ~3.5), enhancing membrane permeability and resistance to esterase-mediated hydrolysis .
  • Activity: Preliminary data suggest comparable tubulin-binding affinity to NSC 613862 but improved in vivo efficacy in xenograft models, likely due to prolonged half-life .

Substituent Effects at Position C3

  • Phenyl vs. 4-Hydroxyphenyl : Introducing a hydroxyl group at C3 (e.g., in NSC 337238) reduces antimitotic activity, possibly due to increased polarity and reduced tubulin interaction .
  • N-Methylanilino Substituent: Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) shows potent activity against vincristine-resistant P388 leukemia cells, highlighting the role of bulky C3 substituents in overcoming drug resistance .

Tubulin Binding and Polymerization Effects

Compound Tubulin Binding Affinity (Ka, M⁻¹) Microtubule Effect
NSC 613862 (S-isomer) 1.2 × 10⁶ Abnormal polymerization (Cr = 2 mg/mL)
NSC 330770 3.3 × 10⁶ GTPase inhibition, no polymerization
Cyclohexyl Carbamate ~1.0 × 10⁶ (estimated) Similar to NSC 613862

Cytotoxicity and Therapeutic Indications

  • NSC 613862 : Active against L1210, P388, and colon cancer models (IC₅₀ = 10–50 nM) .

Biological Activity

Cyclohexyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate, with the CAS number 87607-30-5, is a complex organic compound that demonstrates significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a cyclohexyl group, an amino group, and a pyrido-pyrazinyl moiety. Its molecular formula is C20H23N5O2C_{20}H_{23}N_{5}O_{2} with a molecular weight of approximately 365.4 g/mol. The compound's properties include:

Property Value
Molecular Weight365.429 g/mol
Density1.4 g/cm³
Boiling Point538.3 °C at 760 mmHg
Flash Point279.4 °C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Reagents : Cyclohexyl isocyanate and 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazine.
  • Conditions : The reaction is conducted under controlled conditions in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

  • The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.

2. Anticancer Properties

  • Studies suggest that it may inhibit specific enzymes linked to cancer progression, showcasing its potential as an anticancer agent. For instance, it may interact with molecular targets involved in cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity Study :
    • A study demonstrated that this compound inhibited cell proliferation in various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
  • Mechanism of Action :
    • The mechanism of action appears to involve binding to specific receptors or enzymes, altering their activity and leading to significant biological effects such as apoptosis in cancer cells .
  • Comparative Analysis :
    • In comparison with structurally similar compounds, this carbamate derivative exhibited enhanced biological activity due to its unique structural features .

Q & A

Q. Methodological Insight :

Administer radiolabeled compound to murine models.

Collect blood/tissue samples at intervals (0–24 hrs).

Extract metabolites using solid-phase extraction and identify via high-resolution MS. Compare half-life (t₁/₂) of carbamate derivatives with bulky substituents (e.g., cyclohexyl vs. ethyl) .

How does substitution at the 5-amino group affect cytotoxicity and tubulin-binding kinetics?

Advanced Research Question
Acetylation or replacement of the 5-amino group with hydrogen abolishes in vivo antitumor activity, though partial in vitro activity may remain. The 5-amino group facilitates hydrogen bonding with tubulin residues (e.g., βTyr224), critical for stabilizing the drug-tubulin complex .

Q. Methodological Insight :

  • Synthesize 5-acetylated or deaminated analogues.
  • Measure dissociation constants (Kd) via fluorescence quenching assays.
  • Correlate structural changes with cell cycle arrest (mitotic index) in HeLa cells .

What strategies mitigate resistance mechanisms associated with prolonged use of this compound?

Advanced Research Question
Resistance can arise from tubulin isoform shifts or efflux pump upregulation. Co-administration with verapamil (a P-gp inhibitor) restores efficacy in resistant cell lines. Structural modifications, such as introducing a 4-hydroxyphenyl group, enhance metabolic stability and retain activity against resistant tumors .

Q. Methodological Insight :

Generate resistant cell lines via chronic low-dose exposure.

Perform RNA-seq to identify overexpression of βIII-tubulin or ABC transporters.

Test combination therapies with inhibitors (e.g., verapamil) or modified analogues in xenograft models .

Can computational modeling predict binding affinity variations between carbamate derivatives?

Basic Research Question
Ligand-based virtual screening (e.g., ROCS) and molecular dynamics simulations effectively rank derivatives by overlaying 3D pharmacophores with the colchicine-binding site. These models correlate with experimental Kd values, particularly for substituent bulkiness and electrostatic compatibility .

Q. Methodological Insight :

  • Use Schrödinger’s Glide or AutoDock Vina for docking studies.
  • Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

What analytical techniques confirm the compound’s interaction with tubulin in cellular assays?

Basic Research Question
Immunofluorescence staining of α/β-tubulin and confocal microscopy visualize microtubule disruption. Complementary techniques include:

  • FRET : Quantify tubulin conformational changes using labeled α/β-subunits .
  • Turbidimetry : Monitor polymerization inhibition in real-time at 350 nm .

Methodological Insight : Treat cells with IC₉₀ doses, fix at mitotic arrest (6–12 hrs), and co-stain with DAPI/anti-α-tubulin antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.